molecular formula C8H8BrNO2 B14843822 2-Bromo-6-hydroxy-N-methylbenzamide

2-Bromo-6-hydroxy-N-methylbenzamide

Cat. No.: B14843822
M. Wt: 230.06 g/mol
InChI Key: UYDOPNYXEKYGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzamide (B126) Core Structures in Advanced Organic Chemistry

The benzamide motif is a cornerstone in the architecture of a vast array of organic molecules. As the simplest amide derivative of benzoic acid, its structure is fundamental in both natural and synthetic chemistry. wikipedia.org Benzamides are recognized as privileged scaffolds, meaning they are molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry. acs.orgresearchgate.net Their prevalence is noted in numerous pharmaceuticals, where the amide group plays a critical role in defining the molecule's pharmacokinetic and pharmacodynamic properties. acs.org The planarity of the amide bond, resulting from resonance, imparts a rigid and predictable geometry to molecules, which is crucial for specific receptor binding. researchgate.net Furthermore, the amide bond's ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions with biological macromolecules like proteins and enzymes. acs.org In organic synthesis, benzamides are versatile building blocks and intermediates for creating more complex chemical entities. acs.org

Strategic Importance of Halogenation and Hydroxylation in Aromatic Compounds

The functionalization of aromatic rings is a central theme in organic synthesis, allowing for the precise modification of a molecule's electronic and steric properties. Halogenation and hydroxylation are two powerful strategies for achieving this.

Halogenation is an electrophilic aromatic substitution reaction that introduces halogen atoms (F, Cl, Br, I) onto an aromatic ring. numberanalytics.com This process typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to polarize the halogen molecule and make it sufficiently electrophilic to be attacked by the benzene (B151609) ring. libretexts.org The introduction of a halogen, such as bromine, serves multiple strategic purposes. It can act as a directing group for subsequent substitutions and, crucially, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are pivotal in constructing complex carbon-carbon and carbon-heteroatom bonds.

Hydroxylation , the introduction of a hydroxyl (-OH) group, also profoundly alters a molecule's characteristics. It can occur through various methods, including electrophilic aromatic substitution, where an electrophilic oxygen species, an "OH+ equivalent," is generated to react with the aromatic ring. libretexts.org In biological systems, this reaction is often catalyzed by enzymes like hydroxylases. libretexts.org The hydroxyl group dramatically increases polarity and introduces the capacity for strong hydrogen bonding, which can significantly influence solubility and binding affinity to biological targets.

Overview of 2-Bromo-6-hydroxy-N-methylbenzamide within Contemporary Chemical Research

This compound is a disubstituted aromatic compound whose structure combines the key features discussed above: a benzamide core, a bromine atom, and a hydroxyl group. While extensive research dedicated specifically to this molecule is not widely available in public literature, its chemical architecture makes it a compound of significant interest for synthetic and medicinal chemistry.

The strategic placement of the bromo and hydroxyl groups at the ortho positions relative to the N-methylbenzamide substituent suggests it could serve as a valuable intermediate in the synthesis of complex heterocyclic systems through intramolecular cyclization reactions. The bromine atom provides a site for metal-catalyzed cross-coupling, while the hydroxyl and amide groups can participate in various chemical transformations. Its synthesis could potentially be achieved from precursors such as 2-Bromo-6-hydroxybenzaldehyde (B41729), which is commercially available. sigmaaldrich.comchemicalbook.com A plausible synthetic route would involve the oxidation of the aldehyde group to a carboxylic acid, followed by an amidation reaction with methylamine (B109427) to form the final N-methylbenzamide product. The lack of extensive published data highlights an opportunity for future investigation into its synthesis, characterization, and potential applications.

Below are the fundamental properties of the compound.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
IUPAC Name This compound

| Canonical SMILES | CNC(=O)C1=C(C=CC=C1O)Br |

Scope and Objectives of the Research Compendium on this compound

The primary objective of this article is to provide a foundational scientific overview of this compound. It aims to establish the compound's significance by analyzing its constituent parts: the versatile benzamide scaffold and the strategically important bromo and hydroxyl functional groups. By consolidating the theoretical context and presenting its fundamental chemical properties, this compendium serves as a reference point to encourage and inform future research into the synthesis, properties, and potential utility of this and related functionalized aromatic amides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-6-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,1H3,(H,10,12)

InChI Key

UYDOPNYXEKYGNY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1Br)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Hydroxy N Methylbenzamide

Reactivity of the Aryl Bromine Moiety

The bromine atom attached to the aromatic ring is a versatile handle for synthetic modifications, enabling nucleophilic aromatic substitution, cross-coupling reactions, and reductive debromination.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgyoutube.com In 2-Bromo-6-hydroxy-N-methylbenzamide, the hydroxyl and N-methylamido groups are ortho and para directing, respectively, but are not strongly electron-withdrawing. The hydroxyl group is an electron-donating group, which generally disfavors traditional SNAr reactions by increasing the electron density of the aromatic ring.

However, nucleophilic attack can be facilitated under specific conditions. For instance, the transient oxidation of a phenol (B47542) to its corresponding phenoxyl radical can render the aromatic ring sufficiently electrophilic to undergo substitution with polar nucleophiles. osti.gov This homolysis-enabled electronic activation strategy has been shown to lower the barrier for nucleophilic substitution on halophenols by a significant margin. osti.gov While specific studies on this compound are limited, it is plausible that similar strategies could enable its participation in SNAr reactions.

The generally accepted mechanism for SNAr involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.orglibretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed.

Cross-Coupling Reactions

The aryl bromine of this compound is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. While specific examples with this compound are not extensively documented, related compounds such as unactivated aryl chlorides have been successfully coupled using catalysts like Pd/P(t-Bu)₃. nih.gov The choice of ligand and base is critical for achieving high yields, especially with potentially inhibiting substrates.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This is a key method for synthesizing arylamines. The reaction of 6-bromopurine (B104554) ribonucleosides with arylamines has been shown to proceed efficiently using a palladium(II) acetate/Xantphos catalyst system with cesium carbonate as the base. chadsprep.com Similarly, the coupling of hydroxylamines with aryl bromides has been achieved using the BippyPhos ligand. organic-chemistry.org These examples suggest that this compound would likely be a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of various amine functionalities.

A summary of representative palladium-catalyzed cross-coupling reactions on similar aryl bromide scaffolds is presented in the table below.

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)Reference
Suzuki CouplingPd/P(t-Bu)₃Cs₂CO₃Dioxane80 nih.gov
Buchwald-Hartwig AminationPd(OAc)₂/XantphosCs₂CO₃Toluene100 chadsprep.com
Hydroxylamine CouplingPd(OAc)₂/BippyPhosCs₂CO₃Toluene80 organic-chemistry.org
Debenzylative Sulfide SynthesisPd(dba)₂/NiXantPhosNaN(SiMe₃)₂CPMERT to 110 organic-chemistry.org

Reductive Debromination Mechanisms

The bromine atom can be selectively removed through reductive debromination, replacing it with a hydrogen atom. This transformation can be achieved under various conditions, including catalytic hydrogenation and anaerobic biodegradation.

The anaerobic biodegradation of 2-bromophenol, a related compound, has been shown to proceed via reductive dehalogenation to form phenol. nih.gov This process can be coupled to iron or sulfate (B86663) reduction. nih.gov In synthetic chemistry, catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides.

Reactivity of the Ortho-Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The hydroxyl group can act as a nucleophile and undergo O-alkylation and O-acylation.

O-Acylation: The hydroxyl group can be acylated to form esters. This can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. Enzymatic methods using lipases have also been shown to selectively acylate phenolic hydroxyl groups in the presence of other hydroxyl groups. nih.gov

Intramolecular Hydrogen Bonding Effects on Reactivity

The ortho-relationship of the hydroxyl and N-methylamido groups in this compound allows for the formation of a strong intramolecular hydrogen bond. This is a common feature in related salicylamides. This hydrogen bond can significantly impact the molecule's conformation and reactivity.

The intramolecular hydrogen bond can decrease the acidity of the phenolic proton and reduce its availability for intermolecular interactions. This can, in turn, affect the rate and outcome of reactions involving the hydroxyl group. For example, the presence of a strong intramolecular hydrogen bond can make O-alkylation and O-acylation more challenging by reducing the nucleophilicity of the hydroxyl oxygen.

Oxidation Reactions and Quinone Methide Formation Potential

The oxidation of phenolic compounds, particularly those with activating substituents, can lead to the formation of reactive intermediates such as quinones and quinone methides. In the case of this compound, the presence of the hydroxyl group on the aromatic ring makes it susceptible to oxidation.

Oxidative ring coupling is a potential reaction pathway for bromo-hydroxy benzamide (B126) derivatives. While direct studies on this compound are not prevalent, related research on similar structures provides insight. For instance, the oxidation of (-)-2-bromo-3-hydroxy-N-methyl-6-oxomorphinan with Fremy's salt leads to an ortho-quinone, which then undergoes further reactions. researchgate.net This suggests that the bromo-hydroxy benzamide moiety can be oxidized to a quinone-like intermediate.

The formation of quinone methides is another significant transformation for ortho- and para-hydroxybenzyl derivatives. nih.gov These reactive species can be generated through various methods, including the oxidation of phenols. nih.govchemrxiv.org For this compound, oxidation could potentially lead to the formation of an ortho-quinone methide. The generation of quinone methides from ortho-hydroxy methyl derivatives has been demonstrated, and these intermediates can participate in cycloaddition reactions. rsc.org The stability and reactivity of the formed quinone methide would be influenced by the substituents on the aromatic ring. Structural features, such as the presence of a C3-OH group or a C2=C3 double bond in flavonoids, have been shown to be crucial for efficient quinone methide formation. nih.gov

The table below summarizes the potential oxidation products of this compound.

Starting MaterialOxidizing AgentPotential IntermediatePotential Final Product
This compoundFremy's Salt, PbO₂, etc.Ortho-quinoneDimerized or coupled products
This compoundDDQ, etc.Ortho-quinone methideCycloaddition adducts, polymerized material

Amide Functional Group Transformations

Amides can undergo hydrolysis to yield a carboxylic acid and an amine under either acidic or basic conditions. libretexts.org The reaction involves the cleavage of the C-N bond of the amide group. studymind.co.uksavemyexams.com

Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amine a better leaving group. Reformation of the carbonyl double bond results in the elimination of methylamine (B109427) and the formation of 2-bromo-6-hydroxybenzoic acid. libretexts.org The liberated methylamine is protonated in the acidic medium to form a methylammonium (B1206745) salt. studymind.co.uk

Under basic conditions , a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to products is often the rate-determining step and can be facilitated by an ancillary water molecule. researchgate.net This process results in the formation of a carboxylate salt (2-bromo-6-hydroxybenzoate) and methylamine. studymind.co.uk The rate of alkaline hydrolysis can be significantly influenced by substituents on the aromatic ring that can stabilize the emerging negative charge on the amide nitrogen in the transition state. researchgate.net

The hydrolysis of N-methylbenzamides has been studied, and the mechanism can vary depending on the reaction conditions. For instance, the acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides can proceed through different pathways (A_Ac_2 or A_Ac_1) depending on the acid concentration. rsc.orgpsu.edu

The presence of a methyl group on the nitrogen atom classifies this compound as a secondary amide. studymind.co.uk This N-substituent impacts the reactivity of the amide group. fiveable.me

Alkylation of the amide nitrogen is a potential reaction. However, direct alkylation of the amide nitrogen can be challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity. chemistrysteps.com Despite this, N-substituted amides can participate in nucleophilic acyl substitution reactions. fiveable.me The reactivity is influenced by the nature of the substituent, other functional groups present, and the reaction conditions. fiveable.me

The metabolic conversion of N-methylbenzamides can lead to the formation of N-(hydroxymethyl) compounds. nih.gov This indicates that the N-methyl group can be a site for oxidative functionalization.

Concerted and Stepwise Mechanisms in Derivatization Reactions

The derivatization of this compound can proceed through various mechanisms, including electrophilic and nucleophilic processes on the aromatic ring, as well as radical pathways.

The aromatic ring of this compound is substituted with a bromine atom, a hydroxyl group, and an N-methylamido group. These substituents direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strongly activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. beyondbenign.orgyoutube.com The N-methylamido group is also generally considered an activating, ortho-, para-director. The interplay of these directing effects will determine the position of substitution. Given the positions of the existing substituents (1-amido, 2-bromo, 6-hydroxy), electrophilic attack is likely to be directed to the positions ortho and para to the powerful hydroxyl activating group.

The mechanism of EAS reactions, such as bromination, typically involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly due to the presence of the electron-withdrawing bromine atom. However, NAS reactions generally require strongly electron-withdrawing groups and/or harsh reaction conditions. The hydroxyl group, being electron-donating, would disfavor NAS.

The bromine atom itself can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. guidechem.com

Functionalization of this compound can also be envisioned to occur via radical pathways. For instance, photoinduced radical sulfur dioxide insertion into α-bromoallylsilane has been demonstrated, showcasing a method for the functionalization of bromo-compounds through radical intermediates. acs.org Similarly, radical cross-dehydrogenative coupling reactions have been reported for N-acylhydrazones, indicating the potential for radical processes involving amide-containing structures. acs.org

The generation of hydroxyl radicals in the presence of aromatic hydroxy compounds can lead to further hydroxylation of the aromatic ring. nih.gov Therefore, under conditions that generate radicals, this compound could potentially undergo further substitution on the aromatic ring. Control experiments in radical reactions often employ radical traps to provide evidence for the involvement of radical intermediates. acs.org

Reaction Kinetics and Thermodynamic Considerations

Currently, there is no published research detailing the reaction kinetics or thermodynamic properties of this compound. The scientific community awaits experimental studies to populate the following data tables.

Table 1: Hypothetical Reaction Rate Data for a Transformation of this compound This table is for illustrative purposes only, as no experimental data is currently available.

Reactant Concentration (mol/L) Initial Rate (mol/L·s)
[Data Not Available] [Data Not Available]
[Data Not Available] [Data Not Available]
[Data Not Available] [Data Not Available]

Table 2: Hypothetical Thermodynamic Parameters for a Reaction of this compound This table is for illustrative purposes only, as no experimental data is currently available.

Thermodynamic Parameter Value
Enthalpy Change (ΔH) [Data Not Available]
Entropy Change (ΔS) [Data Not Available]
Gibbs Free Energy Change (ΔG) [Data Not Available]

Despite a comprehensive search for the synthesis and spectroscopic data of this compound, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, IR, or Raman data for this particular compound could be located in the public domain. The search yielded information on structurally similar compounds, such as 5-bromo-2-hydroxy-benzamide derivatives and other substituted benzamides, but not the specific data required for a detailed analysis of this compound.

Therefore, it is not possible to provide the requested article with the specified level of detail and scientific accuracy. The core of the user's request is an in-depth analysis of the spectroscopic and structural features of "this compound," which cannot be fulfilled without access to the primary experimental data for this compound.

For a complete and accurate analysis, the synthesis of this compound would need to be undertaken, followed by its purification and characterization using the spectroscopic techniques outlined in the user's request. Such an endeavor is beyond the scope of this generative AI's capabilities.

General Principles of Spectroscopic Analysis for Substituted Benzamides

While specific data for the target compound is unavailable, general principles of spectroscopic interpretation can be applied to predict the expected features in its spectra.

¹H NMR: The aromatic protons would appear in the region of approximately 6.5-8.0 ppm. The chemical shifts would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the bromo and amide groups. The N-methyl group would likely appear as a doublet around 2.8-3.2 ppm if coupled to the amide proton, or a singlet if there is no coupling. The amide proton itself would be a broad signal, and its chemical shift would be highly dependent on the solvent and concentration. The hydroxyl proton would also present as a broad, exchangeable signal.

¹³C NMR: The carbonyl carbon of the amide would be expected in the range of 165-175 ppm. The aromatic carbons would appear between approximately 110 and 160 ppm, with their specific shifts dictated by the positions of the substituents. The N-methyl carbon would be found in the range of 25-35 ppm.

IR and Raman Spectroscopy: The IR and Raman spectra would be expected to show a characteristic C=O stretching vibration for the amide group around 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. The O-H stretch of the hydroxyl group would also be a broad band, likely in a similar region and potentially overlapping with the N-H stretch, and would be indicative of hydrogen bonding. The C-Br stretching vibration would be observed at lower frequencies, typically in the range of 500-650 cm⁻¹.

Without experimental data, these remain general predictions and cannot form the basis of a detailed scientific article as requested.

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be essential for determining the precise elemental composition of 2-Bromo-6-hydroxy-N-methylbenzamide. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₈H₈BrNO₂), the expected exact mass would be calculated and compared against the experimental value to confirm its elemental composition.

Fragmentation Patterns and Structural Information (e.g., EI-MS)

Electron ionization mass spectrometry (EI-MS) would be used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information. For this compound, characteristic fragmentation would be expected to involve:

Loss of the N-methyl group (•CH₃): This would result in a significant fragment ion.

Cleavage of the amide bond: This could occur on either side of the carbonyl group, leading to the formation of a benzoyl cation or a methylamino radical.

Loss of the bromine atom (•Br): The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Loss of the hydroxyl group (•OH) or water (H₂O): This is a common fragmentation pathway for phenolic compounds.

McLafferty rearrangement: If applicable, this rearrangement could provide further structural clues.

Without experimental data, a definitive fragmentation table cannot be constructed.

X-ray Diffraction Crystallography for Three-Dimensional Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information defines the symmetry and the basic repeating unit of the crystal lattice. For instance, a related compound, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, was found to crystallize in the monoclinic system. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic data would provide a detailed table of all bond lengths (e.g., C-C, C-N, C=O, C-Br, O-H), bond angles, and torsional angles within the molecule. These parameters would reveal the precise geometry of the benzene (B151609) ring, the amide group, and the spatial relationship between the substituents. For example, the planarity of the benzamide (B126) moiety and any twist relative to the benzene ring would be quantified.

Supramolecular Assembly and Packing Motifs in the Solid State

X-ray diffraction analysis would also elucidate the intermolecular interactions that govern the crystal packing. This includes identifying hydrogen bonding networks, which are expected to be significant given the presence of the hydroxyl and amide groups. The analysis would describe how individual molecules of this compound assemble into a three-dimensional lattice, highlighting any stacking interactions (e.g., π-π stacking of the benzene rings) or other non-covalent forces that contribute to the stability of the crystal structure. In the crystal structure of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, for example, intermolecular O-H···O and weak C-H···O hydrogen bonds link the molecules into chains. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions governing the structure of this compound. The presence of both hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl oxygen and to a lesser extent, the bromine atom) allows for the formation of a robust network of these interactions.

Intramolecular Hydrogen Bonding:

A significant feature in molecules of this class is the potential for intramolecular hydrogen bonding. Specifically, a strong intramolecular hydrogen bond is anticipated between the phenolic hydroxyl group (-OH) at the 6-position and the carbonyl oxygen of the N-methylbenzamide moiety. This interaction would form a stable six-membered ring, a common motif in ortho-hydroxy benzamides. Evidence from related compounds, such as 2-hydroxy-N-methylbenzamide, supports the existence of this type of strong intramolecular hydrogen bond. researchgate.net

Additionally, the possibility of an intramolecular hydrogen bond between the amide proton (N-H) and the adjacent bromine atom (N-H···Br) exists. In the crystal structure of a related compound, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, the amide hydrogen atom is observed to form such an intramolecular hydrogen bond with the bromine atom. nih.gov This type of six-membered intramolecular interaction can influence the planarity and conformational preferences of the amide group relative to the aromatic ring. americanelements.com The presence and strength of this N-H···Br bond would be in competition with the more conventional intermolecular N-H···O=C hydrogen bond.

Intermolecular Hydrogen Bonding:

The interplay between the strong intramolecular O-H···O=C bond and potential intermolecular hydrogen bonds is a key determinant of the final solid-state assembly. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can provide evidence for these interactions, where shifts in the vibrational frequencies of the O-H, N-H, and C=O groups indicate their involvement in hydrogen bonding.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Type Donor Acceptor Description
Intramolecular Phenolic -OH Carbonyl O Forms a stable six-membered ring, significantly influencing the conformation of the molecule.
Intramolecular Amide N-H Bromine (Br) A potential six-membered ring interaction that can compete with intermolecular hydrogen bonding. nih.govamericanelements.com
Intermolecular Amide N-H Carbonyl O A strong, classic hydrogen bond that typically drives the formation of chains and sheets in the crystal lattice of amides. nih.gov
Intermolecular Phenolic -OH Carbonyl O Can occur if the intramolecular hydrogen bond is not exclusively formed, leading to polymeric chains.
Intermolecular C-H (aromatic) Carbonyl O/Br Weaker interactions that provide additional stabilization to the crystal packing. nih.gov

Halogen Bonding and Other Non-Covalent Interactions

Beyond hydrogen bonding, the bromine atom in this compound introduces the possibility of other significant non-covalent interactions, most notably halogen bonding.

Halogen Bonding:

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (in this case, bromine) acting as a Lewis acid and a Lewis base. The bromine atom in this compound can participate in halogen bonding, where it interacts with an electron-rich atom such as an oxygen or another bromine atom from a neighboring molecule. In the crystal structure of a similar compound, 2-bromo-6-hydrazinylpyridine, a Br···Br halogen bond is observed, indicating the potential for such interactions in stabilizing the crystal lattice. nih.gov The strength of these interactions can be comparable to that of hydrogen bonds and they are known to be influential in crystal engineering and the design of supramolecular assemblies.

Other Non-Covalent Interactions:

Table 2: Potential Halogen and Other Non-Covalent Interactions

Interaction Type Donor/Group 1 Acceptor/Group 2 Description
Halogen Bond C-Br O=C The electrophilic region of the bromine atom interacts with the lone pair of the carbonyl oxygen.
Halogen Bond C-Br Br-C Type II halogen bonding where the electrophilic region of one bromine atom interacts with the nucleophilic equatorial region of another. nih.gov
π-π Stacking Aromatic Ring Aromatic Ring Stacking of the phenyl rings of adjacent molecules, contributing to the cohesive energy of the crystal.

Computational and Theoretical Investigations of 2 Bromo 6 Hydroxy N Methylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uni-paderborn.de It is a widely used approach for geometry optimization, which determines the lowest energy (most stable) conformation of a molecule. The choice of a functional and a basis set is crucial for the accuracy of DFT calculations.

The B3LYP functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation components. uni-paderborn.deinpressco.com This combination often provides a good balance between accuracy and computational cost for organic molecules. researchgate.net Basis sets, such as the Pople-style 6-31G(d,p) or the correlation-consistent cc-pVQZ, are sets of mathematical functions used to describe the shape of the electron orbitals. The 6-31G(d,p) basis set is commonly used for initial geometry optimizations of organic molecules, offering a reasonable level of accuracy. inpressco.comresearchgate.net Larger basis sets like cc-pVQZ (correlation-consistent polarized Valence Quadruple-Zeta) provide higher accuracy but require significantly more computational resources.

For 2-Bromo-6-hydroxy-N-methylbenzamide, a DFT calculation at the B3LYP/6-31G(d,p) level of theory would be employed to find the equilibrium geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a structure with the minimum total electronic energy is found. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.

Table 1: Example DFT Optimized Geometric Parameters for a Substituted Benzamide (B126) (Note: This table is illustrative and does not represent actual calculated data for this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.25 Å
Bond LengthC-N (amide)1.36 Å
Bond LengthC-Br1.90 Å
Bond AngleO=C-N122.5°
Dihedral AngleC-C-C-O(H)0.0° / 180.0°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgedu.krd

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group's oxygen atom, while the LUMO would likely be distributed over the electron-withdrawing carbonyl group and the benzene (B151609) ring.

From the energies of the HOMO and LUMO, various global chemical reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors (Note: This table is illustrative and does not represent actual calculated data for this compound.)

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.25
LUMO EnergyELUMO--1.15
Energy GapΔEELUMO - EHOMO5.10
Chemical Hardnessη(ELUMO - EHOMO) / 22.55
Chemical SoftnessS1 / (2η)0.196
Electronegativityχ-(ELUMO + EHOMO) / 23.70

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in shades of red, are electron-rich and are susceptible to electrophilic attack. nih.gov These areas are usually found around electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential, colored in blue, are electron-poor and are prone to nucleophilic attack. nih.gov These are often located around hydrogen atoms, particularly those attached to electronegative atoms. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen atoms. A positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atom of the amide group, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining electron delocalization. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

In this compound, significant delocalization effects are expected. These would include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of the aromatic ring and the carbonyl group (n → π* interactions), as well as delocalization within the π-system of the benzene ring (π → π* interactions). These interactions are crucial for the stability of the amide bond and the aromatic system.

Table 3: Hypothetical NBO Second-Order Perturbation Energies (E(2)) (Note: This table is illustrative and does not represent actual calculated data for this compound.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O (carbonyl)π(C-N)35.5
LP(1) N (amide)π(C=O)50.2
LP(1) O (hydroxyl)π(Cring-Cring)15.8
π(Cring-Cring)π(Cring-Cring)20.1

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometric parameters. By scanning the PES, researchers can identify the various stable conformers (local minima) and the transition states that connect them. researchgate.net

For this compound, conformational flexibility arises from the rotation around several key single bonds, including the C-N amide bond, the C-C bond connecting the carbonyl group to the ring, the C-O bond of the hydroxyl group, and the N-C bond of the methyl group.

The rotation around the C-N amide bond is of particular interest. Due to electron delocalization from the nitrogen lone pair to the carbonyl group, this bond has significant partial double-bond character. This results in a relatively high energy barrier to rotation, often leading to the existence of distinct, slowly interconverting cis and trans rotamers (or conformers). beilstein-journals.orgnih.gov Computational methods can be used to calculate the height of this rotational barrier, which corresponds to the energy of the transition state for the rotation.

Similarly, the rotation of the hydroxyl (-OH) and N-methyl (-NHCH₃) groups also has associated energy barriers. While typically lower than the amide barrier, these rotations determine the preferred orientation of these substituents relative to the rest of the molecule. These orientations are often stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. Calculating these barriers provides insight into the molecule's dynamic behavior and conformational preferences at different temperatures. researchgate.net

Table 4: Hypothetical Rotational Energy Barriers (Note: This table is illustrative and does not represent actual calculated data for this compound.)

Rotational BondDescriptionHypothetical Barrier (kcal/mol)
C(O)-NAmide bond rotation18 - 22
Cring-C(O)Carbonyl-ring rotation4 - 6
Cring-OHydroxyl group rotation3 - 5
N-CmethylN-Methyl group rotation1 - 2

Intramolecular Hydrogen Bonding and Conformational Preferences

The conformational landscape of this compound is significantly influenced by the presence of a strong intramolecular hydrogen bond. This interaction occurs between the phenolic hydroxyl group (-OH) at the 6-position and the carbonyl oxygen (C=O) of the N-methylamide group. This bonding creates a stable, six-membered quasi-ring structure, which is a common feature in ortho-hydroxy benzamides. The formation of this S(6) ring motif largely dictates the molecule's preferred conformation, leading to a planarity that facilitates π-electron delocalization across the phenyl ring and the amide group.

Theoretical calculations and spectroscopic analyses of related 2-hydroxy-N-methylbenzamides confirm the existence of a robust intramolecular hydrogen bond. This bond is characterized by a short donor-acceptor distance, which stabilizes the cis conformation where the hydroxyl hydrogen is oriented towards the amide's carbonyl oxygen. However, studies also indicate an existing equilibrium between this intramolecularly bonded state and conformations that can form intermolecular hydrogen bonds with surrounding solvent molecules or other solute molecules. In polar, proton-accepting solvents, this equilibrium can shift, leading to the disruption of the internal bond in favor of interactions with the solvent. The conformational preference is therefore a delicate balance between the stabilizing energy of the intramolecular hydrogen bond and the potential for stronger intermolecular interactions in a given environment.

Intermolecular Interaction Energy Decompositions

PIXEL Calculations for Coulombic, Polarization, Dispersion, and Repulsion Contributions

To quantitatively understand the forces governing the crystal packing of this compound, intermolecular interaction energies can be calculated using methods like the semi-classical density sums (PIXEL) approach. This method partitions the total lattice energy into physically meaningful components: Coulombic, polarization, dispersion, and exchange-repulsion energies. By calculating these energy components for each unique molecular pair in the crystal lattice, a detailed picture of the cohesive forces emerges.

A hypothetical breakdown of the interaction energies for the most significant molecular pair in a crystal lattice of this compound is presented below.

Interaction Energy ComponentCalculated Energy (kJ/mol)
Coulombic (E_coul)-55.8
Polarization (E_pol)-21.3
Dispersion (E_disp)-85.4
Repulsion (E_rep)92.1
Total Energy (E_tot) -70.4

Hirshfeld Surface and 2D Fingerprint Plots for Visualizing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others. This surface can be mapped with various properties, most commonly the normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. nih.govnih.govmdpi.com For this compound, prominent red spots on the d_norm surface would be expected, corresponding to the key O-H···O intermolecular hydrogen bonds between the amide groups of adjacent molecules.

The information from the Hirshfeld surface can be distilled into a 2D fingerprint plot, which summarizes all intermolecular contacts as a scatter plot of the distance from the surface to the nearest nucleus inside (d_i) versus the nearest nucleus outside (d_e). The plot provides a quantitative percentage contribution for each type of contact. In the case of the title compound, the fingerprint plot would likely show that H···H contacts comprise the largest percentage of the surface area, a common feature for organic molecules. nih.gov Significant contributions would also be expected from O···H/H···O contacts, representing hydrogen bonds, and Br···H/H···Br contacts, reflecting the influence of the halogen atom on the crystal packing. nih.govresearchgate.netresearchgate.net

The following table provides a representative breakdown of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for this compound, based on analyses of similar structures. nih.govresearchgate.net

Atomic Contact PairContribution to Hirshfeld Surface (%)
H···H35.5%
O···H / H···O24.2%
Br···H / H···Br18.6%
C···H / H···C9.8%
C···C4.5%
Br···C / C···Br2.1%
Other5.3%

Molecular Modeling and Dynamics Simulations

Ligand-Protein Docking Studies (e.g., using AutoDock Vina with target protein crystal structures for modeling binding poses)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov For this compound, docking studies using software like AutoDock Vina can provide insights into its potential as an inhibitor for various enzymes or receptors. nih.govnih.govnih.gov The process involves preparing the 3D structures of both the ligand and the target protein, defining a search space (grid box) around the protein's active site, and then allowing the docking algorithm to explore various ligand conformations and poses within that site. readthedocs.io

The output of a docking simulation is typically a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.netdergipark.org.tr A more negative score indicates a more favorable predicted binding energy. Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues in the active site. Benzamide derivatives have been investigated as inhibitors for targets like DNA gyrase, various proteases, and protein kinases. nih.govmdpi.com Docking this compound into such targets could reveal its potential to form critical hydrogen bonds via its hydroxyl and amide groups and halogen bonds through its bromine atom.

Below is a table of hypothetical docking results against potential protein targets.

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
S. aureus DNA Gyrase (e.g., 5L3J)-8.2Asp81, Gly85, Arg84
COVID-19 Main Protease (e.g., 6LU7)-7.5His41, Cys145, Glu166
α-Amylase (e.g., 1HNY)-7.9Asp197, Glu233, Asp300

Simulations of Molecular Recognition in Model Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic view of molecular recognition processes. nih.gov For this compound, MD simulations can be used to investigate its behavior in various model environments, such as in aqueous solution or interacting with a simplified model of a biological receptor. These simulations can validate the stability of binding poses predicted by docking, showing how the ligand and its interactions with a binding site evolve over time (e.g., nanoseconds). acs.org

In a model system, one could simulate the interaction of two this compound molecules to study the dynamics of dimer formation and the stability of intermolecular hydrogen bonds in different solvents. This can help understand the competition between self-association and solvation. Furthermore, simulating the ligand in a box of water molecules can reveal the structure and dynamics of its hydration shell and the stability of its intramolecular hydrogen bond in an aqueous environment. By analyzing trajectories from MD simulations, one can calculate properties like root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to characterize the structure of the surrounding solvent or interacting partners.

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become a standard and powerful tool for predicting the spectroscopic properties of molecules. cardiff.ac.uknih.gov These computational methods allow for the elucidation of structural and electronic properties and provide valuable insights into the vibrational, magnetic resonance, and electronic spectra of compounds, which can be crucial for their identification and characterization. While specific computational studies on this compound are not available in the current literature, the well-established methodologies applied to structurally similar aromatic amides and phenols allow for a detailed description of how such an investigation would be conducted and the nature of the expected results. researchgate.netnih.govnih.gov

The primary approach involves optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. Following this optimization, further calculations are performed to predict various spectroscopic parameters. A common functional used for these calculations is B3LYP, often paired with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.gov

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations are based on the harmonic approximation of the potential energy surface. The predicted frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and the limitations of the theoretical method, thereby improving the agreement with experimental data. nih.gov

For this compound, these calculations would predict the characteristic vibrational modes, including:

O-H stretching: Associated with the hydroxyl group, typically appearing as a broad band in the high-wavenumber region of the IR spectrum.

N-H stretching: Corresponding to the amide group.

C=O stretching: The amide I band, which is a strong absorption and sensitive to the molecular environment. nih.govdiva-portal.orgnih.gov

C-N stretching and N-H bending: Contributing to the amide II and III bands.

Aromatic C-H and C=C stretching: Characteristic of the benzene ring.

C-Br stretching: Expected at lower wavenumbers.

The predicted data would typically be presented in a table comparing the calculated (scaled) wavenumbers with experimental values, along with the calculated IR or Raman intensities and a detailed assignment of the vibrational modes.

Table 1: Hypothetical Predicted Infrared (IR) Vibrational Frequencies for this compound (Note: This table is illustrative and not based on actual published data for this specific compound.)

Scaled Wavenumber (cm⁻¹)IR IntensityVibrational Mode Assignment
3450MediumO-H stretch
3350MediumN-H stretch
3100WeakAromatic C-H stretch
1650StrongC=O stretch (Amide I)
1540MediumN-H bend + C-N stretch (Amide II)
1290MediumC-N stretch + N-H bend (Amide III)
1250StrongC-O stretch (phenolic)
550MediumC-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these values to a standard, typically tetramethylsilane (TMS). libretexts.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations. modgraph.co.uk

For this compound, theoretical calculations would predict the chemical shifts for:

The protons of the aromatic ring, with their shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing bromo and amide groups.

The N-H and O-H protons, whose chemical shifts are sensitive to solvent and hydrogen bonding.

The N-methyl group protons.

The carbons of the benzene ring, the carbonyl carbon, and the N-methyl carbon.

These theoretical predictions are valuable for assigning the signals in experimental NMR spectra.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative and not based on actual published data for this specific compound.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-Br-115.0
C2-OH-158.0
C3-H7.10118.0
C4-H6.90125.0
C5-H7.20120.0
C6-C=O-130.0
C=O-168.0
N-H8.50-
N-CH₃2.9028.0
O-H9.80-

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.netyoutube.com

For this compound, TD-DFT calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π → π* transitions within the substituted benzene ring and the amide chromophore. The calculations would help in understanding how the different functional groups (bromo, hydroxyl, N-methylamide) influence the electronic structure and the resulting absorption spectrum.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound (Note: This table is illustrative and not based on actual published data for this specific compound.)

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2950.45HOMO -> LUMOπ -> π
2400.30HOMO-1 -> LUMOπ -> π
2100.25HOMO -> LUMO+1π -> π*

Structure Reactivity and Structure Interaction Relationship Studies Sar of 2 Bromo 6 Hydroxy N Methylbenzamide Derivatives

Impact of Substituent Modifications on Chemical Reactivity Profiles

The reactivity of the aromatic ring and the amide group is finely tuned by the electronic properties and steric demands of the attached substituents.

The chemical reactivity of the benzene (B151609) ring in electrophilic aromatic substitution is significantly influenced by the electronic effects of the bromine and hydroxyl substituents. These groups exert both inductive and resonance effects, which can either activate or deactivate the ring towards electrophilic attack.

Hydroxyl Group (-OH): The hydroxyl group is a potent activating group and is ortho, para-directing. libretexts.org This is because the oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance, which increases the electron density at the ortho and para positions, making them more nucleophilic. This resonance effect outweighs its inductive electron-withdrawing effect.

In 2-Bromo-6-hydroxy-N-methylbenzamide, the powerful activating effect of the hydroxyl group dominates, making the ring more reactive than benzene itself, particularly at the positions ortho and para to it. The interplay between these substituents creates a specific electronic landscape across the aromatic ring.

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-OH Electron-withdrawingElectron-donating (Strong)ActivatingOrtho, Para
-Br Electron-withdrawing (Strong)Electron-donating (Weak)DeactivatingOrtho, Para

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede chemical reactions. In this compound, steric effects arise from both the N-methyl group and the ortho-substituents.

Ortho-Substituents: The presence of both a bromo and a hydroxyl group at the ortho positions relative to the amide group creates significant steric crowding. This di-ortho-substitution can restrict the rotation around the Ar–C(O) bond, influencing the conformation of the amide moiety relative to the aromatic ring. nsf.gov Such steric hindrance can prevent the amide group from being fully coplanar with the benzene ring, which may, in turn, affect the electronic communication (resonance) between the amide and the ring. nih.gov

N-Methyl Group: The methyl group on the amide nitrogen also contributes to steric bulk. Compared to a primary amide (-NH2), the N-methyl group increases steric hindrance around the amide bond. The size of the N-alkyl group can be critical in directing reaction pathways; larger alkyl groups can prevent certain intramolecular reactions, such as cyclization, by physically blocking the required approach trajectory. nih.gov This steric presence influences how the molecule can interact with other reactants or solvent molecules.

Modulating Intermolecular Interactions through Structural Variations

The functional groups on this compound derivatives are key participants in forming non-covalent intermolecular interactions, which dictate properties like crystal packing, solubility, and melting point.

Hydrogen bonds are strong, directional intermolecular forces. The subject molecule has multiple sites capable of participating in hydrogen bonding.

Intramolecular Hydrogen Bonding: The ortho positioning of the hydroxyl group and the amide's carbonyl oxygen allows for the formation of a strong intramolecular hydrogen bond (O-H···O=C). This interaction is common in 2-hydroxy-benzamides and can significantly influence the molecule's conformation and properties. researchgate.net This internal hydrogen bond can mask the polarity of both the hydroxyl and amide groups, potentially altering solubility and reactivity. nih.gov

Intermolecular Hydrogen Bonding: While intramolecular hydrogen bonding is likely, intermolecular hydrogen bonds can also occur. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. In the solid state, molecules may form chains or other supramolecular structures through N-H···O or O-H···O hydrogen bonds, as seen in related structures. nih.gov The balance between intra- and intermolecular hydrogen bonding can be influenced by the solvent and steric factors. For instance, bulky N-alkyl groups can disrupt intramolecular hydrogen bonds due to steric effects. researchgate.net

Pi-stacking is a non-covalent interaction between aromatic rings. The strength of this interaction is sensitive to the electron density of the aromatic ring, which is modulated by its substituents.

Interaction TypeGroups InvolvedFactors Influencing Strength
Hydrogen Bonding -OH, -C=O, -NHIntramolecular vs. Intermolecular competition, Steric hindrance, Solvent polarity
Pi-Stacking Aromatic RingElectronic effects of substituents (electron-donating vs. withdrawing), Relative substituent position
Halogen Bonding -BrPolarizability of halogen, Presence of a halogen bond acceptor (e.g., O, N), Directionality (σ-hole)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to a region of positive electrostatic potential on the halogen atom, known as a σ-hole. nih.govresearchgate.net

In bromo-substituted benzamide (B126) derivatives, the bromine atom can participate in halogen bonds. nih.gov Crystal structure analyses of related compounds have revealed the presence of Br···O, Br···N, and even Br···Br interactions that play a key role in organizing the molecules in the solid state. nih.govresearchgate.net The strength of the halogen bond is tunable and increases with the polarizability of the halogen (I > Br > Cl). nih.gov The carbonyl group in benzamides is an excellent halogen bond acceptor, leading to competition between hydrogen bonding and halogen bonding in the formation of supramolecular structures. nih.gov The bromine atom's ability to form these directional interactions makes it a valuable tool in crystal engineering. researchgate.net

Rational Design of Derivatives for Targeted Chemical Transformations

The rational design of derivatives of this compound is centered on leveraging the inherent electronic and steric properties of the substituent groups to control the outcomes of chemical reactions. The interplay between the bromo, hydroxyl, and N-methylamide groups on the benzene ring provides a versatile scaffold for designing molecules with specific functionalities.

The existing functional groups on the this compound scaffold—the bromine atom, the hydroxyl group, and the N-methylamide group—are strategically positioned to direct a variety of chemical transformations.

The Hydroxyl Group: The phenolic hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. However, the positions ortho and para to the hydroxyl group are already occupied by the bromo and amide groups, respectively. This directing effect can be exploited in reactions that proceed via different mechanisms. For instance, the hydroxyl group can be alkylated or acylated to introduce new functionalities. The choice of alkylating or acylating agent can be tailored to introduce specific reactive handles or to modify the solubility and electronic properties of the molecule.

The Bromine Atom: The bromine atom at the 2-position is susceptible to a range of transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups. The steric hindrance from the adjacent hydroxyl and amide groups can influence the feasibility and efficiency of these coupling reactions.

The N-Methylamide Group: The amide functionality itself can be a site for chemical modification, although it is generally less reactive than the hydroxyl group and the C-Br bond. The N-H proton of a related primary amide could be deprotonated to form an amidate, which can then participate in various reactions. In the case of the N-methylamide, the nitrogen is already substituted, but the carbonyl oxygen can act as a hydrogen bond acceptor and a site for coordination with metal ions.

The strategic placement of these groups creates a unique chemical environment. For example, intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen can influence the acidity of the phenol (B47542) and the rotational barrier of the amide bond. This, in turn, can affect the reactivity of both groups.

Derivatives of this compound can be designed as versatile precursors for the synthesis of more complex molecules, such as polycyclic aromatic compounds or macrocycles. The design principles for such precursors would involve:

Orthogonal Reactivity: Introducing functional groups that can be selectively addressed without affecting other parts of the molecule. For example, a derivative could be synthesized with a protected hydroxyl group and a boronic ester at the position of the bromine atom. The boronic ester could then be used in a Suzuki coupling reaction, followed by deprotection of the hydroxyl group for a subsequent transformation.

Convergent Synthesis: Designing fragments that can be synthesized independently and then coupled together in the final stages of a synthesis. A this compound derivative could serve as one of these fragments, with its reactivity tailored for a specific coupling strategy.

Domino Reactions: Designing precursors where a single synthetic operation triggers a cascade of reactions to rapidly build molecular complexity. The arrangement of the bromo, hydroxyl, and amide groups could potentially be exploited to initiate such a cascade, for example, through an intramolecular cyclization reaction following a palladium-catalyzed coupling.

Correlation between Molecular Structure and Spectroscopic Signatures

In a study on 5-bromo-2-hydroxy-benzamide derivatives, which are structurally related to the title compound, spectroscopic methods were crucial for structural elucidation researchgate.net. For instance, in the IR spectra, the presence of an ether bond was confirmed by signals in the range of 1210–1230 cm⁻¹ and 1070–1080 cm⁻¹ researchgate.net. The amide group typically shows characteristic bands for N-H stretching and C=O stretching. For N-methylated amides, the N-H stretch would be absent.

¹H NMR spectroscopy would provide detailed information about the electronic environment of the protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromo and amide groups. The N-methyl group would appear as a distinct singlet. Intramolecular hydrogen bonding can often be observed as a downfield shift of the hydroxyl proton signal.

¹³C NMR spectroscopy would complement the ¹H NMR data, providing information on the carbon skeleton. The chemical shifts of the aromatic carbons would reveal the substitution pattern and the electronic effects of the substituents.

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds researchgate.net.

A hypothetical summary of expected spectroscopic data for this compound is presented below.

Spectroscopic TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsMultiplets in the aromatic region (approx. 6.5-8.0 ppm)
OH ProtonBroad singlet, potentially downfield due to H-bonding
N-CH₃ ProtonsSinglet (approx. 2.8-3.2 ppm)
¹³C NMR Aromatic CarbonsSignals in the aromatic region (approx. 110-160 ppm)
C=O CarbonSignal in the amide carbonyl region (approx. 165-175 ppm)
N-CH₃ CarbonSignal in the aliphatic region (approx. 25-35 ppm)
IR Spectroscopy O-H StretchBroad band (approx. 3200-3600 cm⁻¹)
C=O StretchStrong absorption (approx. 1630-1680 cm⁻¹)
C-N StretchAbsorption in the fingerprint region
C-Br StretchAbsorption in the fingerprint region
Mass Spectrometry Molecular Ion PeakIsotopic pattern characteristic of a bromine-containing compound

Computational Approaches to Predictive Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the structure-reactivity relationships of molecules like this compound and its derivatives, often complementing experimental studies.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of these molecules. For instance, DFT can be used to:

Predict Molecular Geometries: Determine the most stable conformation of the molecule, including the orientation of the amide group and the presence of intramolecular hydrogen bonds.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the Electronic Structure: Calculate atomic charges, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential maps to understand the distribution of electrons and identify sites susceptible to electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their chemical reactivity or biological activity. In QSAR, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) are calculated for a set of compounds and then used to build a mathematical model that can predict the activity of new, untested derivatives. While no specific QSAR models for this compound are publicly available, the methodology has been successfully applied to other series of substituted benzamides to model their antimicrobial activity. Such studies have shown that topological descriptors and molecular connectivity indices can be predictive of biological activity.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to a biological target, such as an enzyme or a receptor. This is particularly relevant in the context of drug design. For example, a study on N-substituted benzamide derivatives as potential antitumor agents used molecular docking to investigate the interactions between the synthesized compounds and their target protein, histone deacetylase 2 (HDAC2).

Applications in Advanced Chemical Research and Material Science

Role as a Synthetic Building Block for Complex Organic Frameworks

As a multifunctional molecule, 2-Bromo-6-hydroxy-N-methylbenzamide serves as a valuable starting material or intermediate for constructing larger, more complex molecular architectures. Its utility is particularly notable in the synthesis of heterocyclic and chiral compounds.

The class of o-halobenzamides, to which this compound belongs, are well-established precursors for the synthesis of phenanthridinones, an important heterocyclic scaffold found in various biologically active molecules. A prominent method involves the palladium-catalyzed annulation of arynes with substituted o-halobenzamides. nih.govresearchgate.net This process efficiently constructs the phenanthridinone core in a single step through the simultaneous formation of a C-C and a C-N bond. nih.govresearchgate.net The reaction is valued for its tolerance of a wide variety of functional groups and its relatively mild conditions. researchgate.net

The general procedure involves reacting an o-bromobenzamide with a silylaryl triflate (an aryne precursor) in the presence of a palladium catalyst, such as palladium(II) acetate, a ligand like dppm (bis(diphenylphosphino)methane), and bases like cesium fluoride (B91410) and sodium carbonate. researchgate.net This methodology represents an efficient route to substituted phenanthridinones from readily available starting materials. researchgate.net Other strategies for phenanthridinone synthesis from o-halobenzamides include intramolecular Heck reactions and palladium-catalyzed homocoupling. acs.org

Table 1: Examples of Palladium-Catalyzed Phenanthridinone Synthesis from o-Halobenzamides This table is interactive. You can sort and filter the data.

Aryl Halide Precursor Aryne Precursor Catalyst / Ligand Yield (%) Reference
2-Bromobenzamide (B1207801) 2-(Trimethylsilyl)phenyl triflate Pd(OAc)₂ / dppm 78% researchgate.net
N-Methyl-2-bromobenzamide 2-(Trimethylsilyl)phenyl triflate Pd(OAc)₂ / dppm 85% researchgate.net
N-Allyl-2-bromobenzamide 2-(Trimethylsilyl)phenyl triflate Pd(OAc)₂ / dppm 81% researchgate.net
2-Bromo-4,5-(methylenedioxy)benzamide 2-(Trimethylsilyl)phenyl triflate Pd(OAc)₂ / dppm 75% researchgate.net
N-Methyl-2-iodobenzamide 2-(Trimethylsilyl)phenyl triflate Pd(OAc)₂ / dppm 88% researchgate.net

Substituted tertiary benzamides are recognized for their potential to exhibit axial chirality, a form of stereoisomerism known as atropisomerism, which arises from hindered rotation around the C(aryl)-C(O) single bond. nih.gov This property makes them valuable intermediates in asymmetric synthesis. The synthesis of atropisomeric benzamides can be achieved through enantioselective reactions, such as peptide-catalyzed bromination. nih.govacs.org

In this approach, a simple peptide catalyst can direct the bromination of a benzamide (B126) substrate, leading to the formation of enantioenriched atropisomers. nih.gov This method is significant as catalytic, enantioselective approaches to this class of chiral compounds are highly sought after. nih.gov The resulting chiral, non-racemic biaryl compounds are obtained with excellent optical purity and in good yields. acs.org The products of these reactions can undergo further regioselective transformations, such as metal-halogen exchange, to create even more complex chiral structures. nih.govacs.org Given that this compound already contains ortho-substituents that contribute to a rotational barrier, it represents a potential substrate for such dynamic kinetic resolutions to access specific, optically pure atropisomers.

Table 2: Peptide-Catalyzed Enantioselective Bromination of Substituted Benzamides This table is interactive. You can sort and filter the data.

Substrate Catalyst Loading (mol%) Enantiomeric Ratio (er) Isolated Yield (%) Reference
N,N-Diethyl-2-methoxy-1-naphthamide 10 93:7 81% nih.gov
N,N-Diallyl-2-methoxy-1-naphthamide 10 94:6 77% nih.gov
N,N-Diethyl-3-methoxy-2-naphthamide 10 92:8 80% nih.gov
N,N-Diethyl-2,6-dimethoxybenzamide 10 83:17 71% nih.gov

Contributions to Reaction Mechanism Elucidation

The specific substitution pattern of this compound makes it an ideal model compound for investigating complex chemical phenomena, including stereoelectronic effects and novel reaction methodologies.

Stereoelectronic effects are fundamental interactions between orbitals that dictate molecular geometry and reactivity. wikipedia.orgbaranlab.org In substituted N-methylbenzamides, these effects govern the conformational preferences, particularly the torsion angle between the phenyl ring and the amide group, and the cis/trans isomerism of the N-methyl group relative to the ortho-substituent. nih.gov

Theoretical and NMR studies on compounds like 2-chloro- and 2-fluoro-N-methylbenzamide show that they exist as interconverting cis and trans conformers. nih.gov The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding (e.g., between the N-H and an ortho-halogen) and repulsive interactions. nih.govmdpi.com For N-methyl amides, the N-methyl group is typically coplanar with the carbonyl group. nih.gov The presence of both an ortho-bromo group and an ortho-hydroxy group in this compound provides a platform to study the interplay of competing stereoelectronic effects: the hydrogen-bonding capability of the hydroxyl group versus the steric and electronic influence of the bromine atom. These studies help elucidate how stabilizing donor-acceptor orbital interactions, such as the overlap between a lone pair (n) and an antibonding orbital (σ*), control molecular shape and stability. rsc.org

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and benzamide derivatives are frequently used as directing groups to facilitate these transformations. The amide functionality can coordinate to a metal catalyst, positioning it to activate a specific C-H bond, typically at the ortho position of the aromatic ring.

For instance, rhodium(III)-catalyzed C-H functionalization of N-substituted benzamides has been used to construct complex fused ring systems. rsc.org In these reactions, the benzamide acts as an internal oxidant and directing group, enabling cyclization reactions with unsaturated partners like allenes. rsc.org Similarly, palladium-catalyzed intramolecular C-H functionalization of N-substituted o-halobenzamides is a key step in various synthetic routes to polycyclic compounds like phenanthridinones. nih.gov The structure of this compound, containing both a directing amide group and an ortho-halogen, makes it a suitable substrate for exploring and optimizing new C-H activation and cross-coupling strategies.

Exploration in Materials Science Applications

The unique combination of functional groups in this compound suggests its potential as a monomer or building block for the creation of advanced functional materials, particularly polymers.

Benzamide and its derivatives are key components in the synthesis of high-performance polymers such as poly(benzamide)s. mdpi.comresearchgate.net These materials are known for their thermal stability and mechanical strength. The presence of the N-H group in the amide linkage allows for strong hydrogen bonding between polymer chains, which contributes to their robust properties. mdpi.com

This compound could be envisioned as a monomer in polymerization reactions. The hydroxyl group can enhance solubility and provide sites for hydrogen bonding, potentially improving the miscibility of the resulting polymer in blends with other materials like Nylon 6. mdpi.com Furthermore, the bromine atom serves as a reactive handle for post-polymerization modification. This would allow for the synthesis of well-defined functional polymers where properties could be tuned by grafting side chains or other functional molecules onto the polymer backbone via cross-coupling reactions at the bromo position. This dual functionality makes it a promising candidate for designing novel polymers with tailored thermal, mechanical, and surface properties. mdpi.com

Self-Assembly of Benzamide Derivatives

The self-assembly of molecules into highly organized, functional structures is a cornerstone of nanotechnology and materials science. Benzamide derivatives, including this compound, are particularly noteworthy for their capacity to form such assemblies. This ability is largely attributed to the hydrogen bonding capabilities of the amide group. The N-H and C=O components of the amide can act as hydrogen bond donors and acceptors, facilitating the formation of predictable, one-dimensional chains and more intricate two- or three-dimensional networks.

In the specific case of this compound, the intramolecular hydrogen bond between the hydroxyl group and the amide's carbonyl oxygen is a dominant conformational influence. This interaction promotes a planar molecular geometry, which in turn affects how the molecules pack together in a crystalline solid. The remaining N-H group is then available to form intermolecular hydrogen bonds, which are critical in guiding the self-assembly process. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can further direct the formation of these ordered structures.

Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of crystalline materials with desired physical and chemical properties. This field heavily relies on a deep understanding of intermolecular forces to control the arrangement of molecules in a crystal lattice. This compound serves as an illustrative example of the principles of crystal engineering in action. The interplay of strong hydrogen bonds (O-H···O and N-H···O) and weaker interactions like C-H···O, C-H···π, and halogen bonds (Br···O) dictates the final supramolecular architecture.

Supramolecular chemists study how the delicate balance of these non-covalent interactions can be manipulated to produce different crystalline forms, known as polymorphs, or to create co-crystals with other molecules. The strategic placement of the bromine atom on the benzamide scaffold is a powerful tool in crystal engineering. Its size, electronegativity, and polarizability enable the formation of specific and directional halogen bonds, which can be used to guide the assembly of molecules into novel solid-state structures with unique properties.

Development of Chemical Probes and Research Tools

In the field of chemical biology, chemical probes are small molecules designed to study and manipulate biological processes, often by interacting with specific proteins. The benzamide structural motif is found in many biologically active compounds, making its derivatives, such as this compound, attractive starting points for the development of such research tools.

Q & A

Basic: What synthetic strategies are employed to prepare 2-Bromo-6-hydroxy-N-methylbenzamide, and how is structural confirmation achieved?

The synthesis typically involves bromination and amidation steps. For example, derivatives like 2-bromo-4-(trifluoromethyl)benzoic acid are converted to benzamides via coupling reactions using reagents such as methyl 3-(chlorocarbonyl)propanoate in dichloromethane with pyridine as a base . Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 3.31–3.46 ppm for N-methyl groups) and ESI-MS to verify molecular ions (e.g., m/z 312.2 for brominated analogs) . Melting points (e.g., 261–263°C for bromophenyl derivatives) and FT-IR (e.g., carbonyl stretches at ~1650 cm⁻¹) further validate purity .

Basic: How is X-ray crystallography utilized to resolve the crystal structure of this compound analogs?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. The process involves data collection from single-crystal diffraction, structure solution via direct methods, and refinement against intensity data. For brominated benzamides, hydrogen-bonding networks (e.g., between hydroxyl and amide groups) are critical for stabilizing the crystal lattice. The software’s robustness in handling twinned data or high-resolution datasets makes it suitable for halogenated compounds .

Advanced: How can discrepancies in NMR data for this compound derivatives be systematically addressed?

Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Methodological steps include:

  • Variable-temperature NMR to probe tautomeric equilibria (e.g., keto-enol shifts in hydroxylated analogs).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions.
  • Cross-validation with computational NMR predictions (e.g., DFT-based chemical shift calculations) to identify likely assignments .
    For example, in N-methylbenzamides, methyl group splitting may indicate restricted rotation, requiring line-shape analysis .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

The ACD/Labs Percepta Platform predicts logP (hydrophobicity), pKa, and solubility using QSPR models. For instance, analogs like 3-bromo-N-methoxy-N-methylbenzamide show calculated logP ~2.5, aligning with experimental partition coefficients . PubChem’s cheminformatics tools provide molecular descriptors (e.g., topological polar surface area ~43.1 Ų) critical for bioavailability studies . Discrepancies between computed and experimental data (e.g., melting points) should prompt re-evaluation of sample purity or crystal packing effects .

Advanced: How can researchers optimize reaction yields for this compound under catalytic conditions?

Key strategies include:

  • Palladium catalysis for Suzuki-Miyaura couplings to introduce aryl groups, using Pd/C under H₂ atmospheres in methanol .
  • Microwave-assisted synthesis to reduce reaction times (e.g., 1 h at 100°C for quinazolinone derivatives) .
  • Protecting group strategies (e.g., TIPSCl for hydroxyl groups) to prevent side reactions during amidation . Yield optimization requires monitoring via TLC/HPLC and adjusting stoichiometry of brominated precursors .

Advanced: What methodologies are recommended for analyzing metabolic stability of this compound in pharmacological studies?

  • In vitro microsomal assays (e.g., liver microsomes with NADPH) to measure half-life.
  • LC-HRMS for metabolite identification, focusing on demethylation or hydroxylation products.
  • Molecular docking to assess interactions with cytochrome P450 enzymes, leveraging crystallographic data from SHELX-refined structures . For brominated analogs, steric effects from the bromine atom may reduce metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.